Product packaging for Spiro[4.6]undec-8-ene-2-methanol(Cat. No.:)

Spiro[4.6]undec-8-ene-2-methanol

Cat. No.: B8481452
M. Wt: 180.29 g/mol
InChI Key: GPLHLPGZDXKREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Spirocyclic Scaffolds in Modern Organic Chemistry and Chemical Biology Research

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of considerable importance in modern organic chemistry and chemical biology. Their unique three-dimensional architecture offers a level of structural rigidity and complexity that is often sought after in the design of novel molecules with specific biological activities. This rigidity can lead to a reduced conformational entropy penalty upon binding to a biological target, potentially enhancing the potency of a drug candidate. nih.gov Furthermore, the spatial arrangement of functional groups on a spirocyclic core allows for precise interactions with biological macromolecules.

In medicinal chemistry, the incorporation of spirocyclic motifs is a recognized strategy for developing drug candidates with improved physicochemical and metabolic properties. These structures are prevalent in a significant number of natural products, which have evolved to interact with proteins and other biological targets. The inherent three-dimensionality of spirocycles allows for the projection of substituents in a well-defined manner, which can lead to enhanced selectivity and efficacy.

Academic Research Focus on Spiro[4.6]undec-8-ene-2-methanol and Related Analogues

While extensive academic research specifically detailing the synthesis and applications of this compound is not widely available in publicly accessible literature, the structural features of this compound place it at the intersection of several areas of active chemical research. The presence of a hydroxyl group (in the methanol (B129727) substituent) and a double bond within the seven-membered ring provides handles for further functionalization and derivatization.

Academic interest in such functionalized spiro[4.6]undecane analogues is typically focused on several key areas:

Natural Product Synthesis: The spiro[4.6]undecane skeleton is a component of some natural products. Research in this area would involve the development of synthetic routes to construct this core structure with the specific functional groups and stereochemistry found in the natural target.

Medicinal Chemistry: The rigid, three-dimensional scaffold of this compound makes it an attractive starting point for the design of novel therapeutic agents. The hydroxyl group can be modified to introduce different pharmacophores, while the double bond can be used for further chemical transformations to create a library of related compounds for biological screening.

Asymmetric Catalysis: The chiral nature of many spirocyclic compounds has led to their use as ligands in asymmetric catalysis. While there is no specific information on the use of this compound in this context, the development of synthetic methods to access enantiomerically pure forms of such molecules is an ongoing area of academic research.

The following table provides a summary of the key structural features of this compound and their potential implications for research:

Structural FeaturePotential Research Implication
Spiro[4.6]undecane CoreProvides a rigid, three-dimensional scaffold for the precise positioning of functional groups.
Unsaturated Seven-membered RingThe double bond can be used for various chemical transformations, such as hydrogenation, epoxidation, or metathesis, to generate diverse analogues.
Methanol SubstituentThe hydroxyl group can serve as a handle for further derivatization, such as esterification or etherification, to modify the compound's properties. It can also participate in hydrogen bonding with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B8481452 Spiro[4.6]undec-8-ene-2-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

spiro[4.6]undec-8-en-3-ylmethanol

InChI

InChI=1S/C12H20O/c13-10-11-5-8-12(9-11)6-3-1-2-4-7-12/h1-2,11,13H,3-10H2

InChI Key

GPLHLPGZDXKREX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC=C1)CCC(C2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for Spiro 4.6 Undec 8 Ene 2 Methanol and Analogues

Strategies for Constructing the Spiro[4.6]undecane Ring System

The formation of the spiro[4.6]undecane core is the foundational step in the synthesis of Spiro[4.6]undec-8-ene-2-methanol. Various synthetic strategies have been developed to access this and related spirocyclic systems, each with its own advantages and limitations.

Intermolecular Cycloaddition Reactions (e.g., Diels-Alder)

Intermolecular cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of cyclic and bicyclic systems. In the context of spiro[4.6]undecane synthesis, a strategically designed diene and dienophile can be employed to generate the desired spirocyclic framework in a single, often highly stereocontrolled, step. For instance, a cyclopentane- or cycloheptane-containing diene or dienophile can react to form the spirocyclic core.

A relevant example is the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with spiro[2.4]hepta-4,6-diene, which demonstrates the formation of a spirocyclic product through a [4+2] cycloaddition. beilstein-journals.org While not directly yielding a spiro[4.6]undecane system, this reaction illustrates the principle of using a spirocyclic diene to construct more complex spirocycles. The reaction of nitrostyrene (B7858105) with spiro[2.4]hepta-4,6-diene proceeds to give the corresponding Diels-Alder adduct, showcasing the feasibility of this approach. beilstein-journals.org

Furthermore, the development of catalytic, enantioselective Diels-Alder reactions has opened up avenues for the asymmetric synthesis of spirocyclanes. The use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts has been shown to effectively control the regio- and stereochemical outcome of the cycloaddition between exo-enones and various dienes, leading to the formation of spiro[4.5]decane and spiro[5.5]undecane skeletons with high enantiopurity. nih.gov This methodology could, in principle, be adapted for the synthesis of spiro[4.6]undecane derivatives.

Table 1: Examples of Intermolecular Cycloaddition Reactions for Spirocycle Synthesis

DieneDienophileCatalyst/ConditionsProductReference
Spiro[2.4]hepta-4,6-dieneβ-fluoro-β-nitrostyreneThermal or MW activationMonofluorinated norbornene derivative beilstein-journals.org
Various Dienesexo-EnonesImidodiphosphorimidate (IDPi) catalystEnantiopure spirocarbocyclic scaffolds nih.gov
Furoic acid derivativesMaleimide dienophilesWaterSaturated and aromatic carbocyclic products rsc.org
Conjugated dieneDimethylacetylene dicarboxylateRefluxing tolueneTerphenyl derivative precursor walisongo.ac.id

Intramolecular Cyclization Approaches for Spiro[4.6]undecane Formation

Intramolecular cyclization reactions provide a powerful alternative for the synthesis of spirocyclic systems. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule. A key advantage of this approach is the potential for high stereocontrol, as the conformation of the acyclic precursor can dictate the stereochemistry of the newly formed spirocycle.

Enantioselective intramolecular tandem cyclizations have been successfully employed for the synthesis of complex spiro-compounds. For example, the cyclization of o-alkynylbenzamides, assembled from a dielectrophile and a dinucleophile, can be catalyzed by a chiral phosphoric acid to generate spiro-isoindolinone-indoles with good to excellent enantioselectivities (up to 93% ee). rsc.org This strategy highlights the power of intramolecular reactions to construct intricate spirocyclic frameworks with high levels of stereocontrol.

Ring Expansion and Rearrangement Strategies for Spiro[4.6]undecane Synthesis

Ring expansion and rearrangement reactions offer another strategic avenue to spiro[4.6]undecane and its analogues. These methods typically involve the transformation of a smaller, more readily available ring system into the desired larger ring of the spirocycle.

One such strategy involves the ring expansion of unusually strained spiro ring systems. For instance, a 1-oxaspiro[2.3]hexane can undergo a facile ring expansion under Lewis acidic conditions to afford a cyclopentanone (B42830) derivative. nih.gov This transformation is driven by the release of ring strain and the formation of a more stable carbocation intermediate. The presence of stabilizing groups on the ring system can influence the course of the rearrangement. nih.gov This principle could be applied to a suitably substituted spirocyclic precursor to generate the seven-membered ring of the spiro[4.6]undecane system.

Table 2: Ring Expansion and Rearrangement Reactions for Spirocycle Synthesis

Starting MaterialConditionsProductKey FeatureReference
1-Oxaspiro[2.3]hexane derivativeLewis AcidCyclopentanone derivativeStrain-driven ring expansion nih.gov
Functionalized spiro ring systemLewis AcidRing-expanded cyclopentanoneStabilization of carbocation intermediate nih.gov

Stereoselective Synthesis of Spiro[4.6]undecane Derivatives

The control of stereochemistry is a critical aspect in the synthesis of complex molecules like this compound. Stereoselective methods for the construction of the spiro[4.6]undecane framework are therefore of paramount importance.

Catalytic asymmetric reactions are at the forefront of stereoselective synthesis. As mentioned earlier, enantioselective Diels-Alder reactions catalyzed by chiral Brønsted acids can provide access to enantiopure spirocyclic scaffolds. nih.gov These catalysts create a chiral microenvironment that directs the approach of the reactants, leading to high levels of enantio- and regioselectivity.

Another powerful approach is the use of substrate-controlled stereoselection, where the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. For example, the stereoselective synthesis of steroidal (6R)-spiro-1′,3′,4′-thiadiazolines is achieved through the acetylation of 5α-cholestan-6-one thiosemicarbazone and its analogues. rsc.org The rigid steroidal backbone directs the approach of the reagents, leading to the selective formation of one diastereomer.

Introduction and Regioselective Placement of the Alkene Moiety at C-8

Once the spiro[4.6]undecane framework is in place, the next key transformation is the introduction of the double bond at the C-8 position of the seven-membered ring. The regioselectivity of this step is crucial for the successful synthesis of the target molecule.

Olefin Metathesis and Related Unsaturating Techniques

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.netnih.govnih.gov Ring-closing metathesis (RCM) is particularly well-suited for the synthesis of cyclic olefins. In the context of this compound synthesis, a precursor containing two appropriately positioned alkene functionalities on the seven-membered ring could undergo RCM to form the desired C-8 double bond.

The choice of catalyst is critical for the success of an olefin metathesis reaction. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance and activity. researchgate.net The regioselectivity of the RCM reaction is determined by the positions of the tethered alkenes in the acyclic precursor.

Control of Double Bond Stereochemistry

Initially, RCM reactions often yielded thermodynamically favored products, which did not always correspond to the desired stereoisomer. thieme-connect.de However, the development of specialized molybdenum, tungsten, and ruthenium catalysts has enabled kinetically controlled RCM, providing access to either the E- or Z-olefin with high selectivity. nih.govsci-hub.se

For instance, molybdenum and tungsten monoaryloxide pyrrolide (MAP) complexes are highly effective for Z-selective RCM. thieme-connect.desci-hub.se The steric bulk of the ancillary ligands on these catalysts directs the substituents on the metallacyclobutane intermediate to adopt an all-syn arrangement, leading to the kinetic formation of the Z-alkene. thieme-connect.de Conversely, certain ruthenium-based catalysts can be employed, although they sometimes offer lower selectivity. nih.gov More recent developments have identified molybdenum-based systems that are exceptionally E-selective. These catalysts can convert dienes containing an E-alkenyl-B(pinacolato) group into macrocyclic E-alkenes with greater than 98:2 E/Z ratios. nih.gov The application of these catalyst systems allows for precise control over the geometry of the double bond in the synthesis of spiro[4.6]undec-8-ene and its analogues.

Table 1: Catalyst Systems for Stereoselective Ring-Closing Metathesis (RCM)

Catalyst Type Metal Center Typical Selectivity Key Features
Monoaryloxide Pyrrolide (MAP) Mo, W Z-selective Bulky aryloxide ligands enforce a syn orientation in the metallacyclobutane intermediate, leading to the kinetic Z-product. thieme-connect.de
Schrock Catalysts Mo Z-selective Highly active but sensitive to air and moisture. beilstein-journals.org
Grubbs Catalysts (Gen I/II) Ru Generally less selective, often favoring the thermodynamic product. More stable and widely used, but less effective for high kinetic stereocontrol. nih.govbeilstein-journals.org

Introduction and Functionalization of the Hydroxymethyl Group at C-2

The hydroxymethyl group at the C-2 position of the cyclopentane (B165970) ring is a key functional handle that allows for further synthetic diversification. Its introduction and subsequent transformation are crucial steps in the synthesis of complex derivatives.

The targeted installation of a hydroxymethyl group at the C-2 position of the spiro[4.6]undecene skeleton can be achieved through several strategic pathways, typically starting from a ketone precursor such as Spiro[4.6]undec-8-en-2-one.

One common approach involves the nucleophilic addition of a one-carbon synthon. For example, a Grignard reagent like methylmagnesium bromide or an organolithium reagent could be added to the C-2 ketone. This would be followed by an oxidation and subsequent reduction sequence to yield the primary alcohol. Alternatively, a Wittig reaction using a reagent like methylenetriphenylphosphorane (B3051586) would convert the ketone into an exocyclic double bond. Subsequent hydroboration-oxidation of this alkene would then install the primary hydroxymethyl group with anti-Markovnikov regioselectivity.

Another powerful method involves the use of hypervalent iodine reagents to mediate spirocyclization. For instance, phenols substituted with appropriate side chains can undergo oxidative cyclization using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to form spirocyclic ketones or lactones, which can then be converted to the target alcohol. beilstein-journals.orgmdpi.com

The primary alcohol of this compound is a versatile functional group that can undergo a wide array of chemical transformations to generate a library of analogues. youtube.com These reactions allow for the modification of the compound's physicochemical properties and the introduction of new functionalities for biological screening.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. youtube.com Stronger oxidizing agents, like chromic acid (Jones reagent), will further oxidize the alcohol to the corresponding carboxylic acid. youtube.com

Conversion to Halides: The hydroxyl group can be readily converted into a good leaving group. Treatment with phosphorus trihalides (PCl₃, PBr₃) or thionyl chloride (SOCl₂) can transform the alcohol into the corresponding alkyl chloride or bromide via an Sₙ2 mechanism, which involves inversion of stereochemistry if the carbon is a chiral center. youtube.com

Activation via Sulfonates: The alcohol can be converted to sulfonate esters, such as tosylates or mesylates, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). These sulfonates are excellent leaving groups for nucleophilic substitution reactions. youtube.com

Etherification: Deprotonation of the alcohol with a strong base (e.g., NaH) generates an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form an ether. youtube.com

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is often done under acidic conditions (Fischer esterification) or in the presence of a coupling agent.

Table 2: Key Synthetic Transformations of the C-2 Hydroxymethyl Group

Transformation Reagents Product Functional Group
Mild Oxidation PCC, Dess-Martin Periodinane Aldehyde
Strong Oxidation CrO₃/H₂SO₄ (Jones Reagent) Carboxylic Acid
Chlorination SOCl₂, PCl₃ Alkyl Chloride
Bromination PBr₃ Alkyl Bromide
Sulfonation TsCl/Pyridine, MsCl/Pyridine Tosylate, Mesylate
Ether Synthesis 1. NaH; 2. R-X Ether

Synthesis of Heteroatom-Containing Spiro[4.6]undecane Derivatives (e.g., nitrogen or oxygen)

Replacing one or more carbon atoms in the spiro[4.6]undecane skeleton with heteroatoms like nitrogen or oxygen can significantly alter the molecule's properties, such as solubility and receptor binding affinity. rsc.org Several synthetic routes have been developed to access these heteroatom-containing spirocyclic scaffolds.

Nitrogen-Containing Derivatives: Aza-spiro[4.6]undecane derivatives are of significant interest in medicinal chemistry. A concise route to these scaffolds involves the allylation of imines derived from cyclic ketones. The resulting homoallylic amines can be further functionalized and then subjected to Ring-Closing Metathesis (RCM) with a catalyst like Grubbs' 2nd generation catalyst to form the spirocyclic tetrahydropiperidine ring. researchgate.net Another powerful method is the allylboration of lactams, which, after deboronation, yields diallylated nitrogen heterocycles that are excellent precursors for RCM to produce spiro[4.n]alkenes. researchgate.net

Multicomponent reactions also provide efficient access to complex aza-spirocycles. For example, a Hantzsch-type reaction using glycine (B1666218) can produce azepine spiro[4.6]-γ-lactams in a one-pot synthesis. rsc.org Furthermore, ceric ammonium (B1175870) nitrate (B79036) has been used to mediate the oxidative cyclization of N-furan-2-ylmethyl-β-enaminones to yield spiro-lactams. figshare.com

Oxygen-Containing Derivatives: The synthesis of oxa-spirocycles often employs cyclization strategies involving an oxygen nucleophile. A general and effective method is iodocyclization, which has been used to prepare a wide variety of oxa-spirocyclic compounds. rsc.org The incorporation of an oxygen atom into the spirocyclic framework has been shown to dramatically improve water solubility. rsc.org

Another approach involves the oxidative spiroannulation of substituted phenols. For example, 3-(4-hydroxy-2-methoxyphenyl)propanoic acid can be cyclized using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) to form a 1-oxaspiro[4.5]deca-6,9-diene-8-one. mdpi.com While this example forms a spiro[4.5] system, the methodology is applicable to larger rings. Similarly, merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration has been developed as a one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons. nih.govresearcher.life

Table 3: Synthetic Approaches to Heteroatom-Containing Spiro[4.6]undecane Analogues

Heteroatom Spirocycle Type Synthetic Method Key Features
Nitrogen Aza-spiro[4.6]alkene Allylboration of lactams followed by RCM Provides access to spiro-alkenes from readily available lactams. researchgate.net
Nitrogen Azepine spiro[4.6]-γ-lactam Hantzsch-type multicomponent reaction One-pot synthesis of complex lactam structures. rsc.org
Nitrogen Spiro-tetrahydropyridine Allylation of imines followed by RCM A concise route to nitrogen-containing spirocycles. researchgate.net
Oxygen Oxa-spirocycle Iodocyclization A general approach that improves aqueous solubility. rsc.org
Oxygen Oxa-spiro[4.5]decanone Oxidative spiroannulation of phenols Utilizes hypervalent iodine reagents like PIFA. mdpi.com

Chemical Reactivity and Transformation of the Spiro 4.6 Undec 8 Ene 2 Methanol Scaffold

Reactions Involving the Spirocyclic Core

The spiro[4.6]undecane framework, characterized by the fusion of a cyclopentane (B165970) and a cycloheptane (B1346806) ring at a single carbon atom, is generally stable. However, under specific conditions, reactions involving the spirocyclic core, such as ring opening, rearrangement, and modifications at the spiro junction, can be envisaged.

Ring Opening and Rearrangement Processes

While the direct ring-opening of the saturated carbocyclic rings in Spiro[4.6]undec-8-ene-2-methanol would require harsh conditions, rearrangements can be induced, particularly through the involvement of the functional groups. For instance, acid-catalyzed processes, potentially initiated at the allylic alcohol, could lead to carbocationic intermediates that trigger skeletal reorganizations.

One plausible rearrangement is a pinacol-type rearrangement if the alcohol is first oxidized to a ketone and then converted to a diol. Although not a direct reaction of the specified molecule, this highlights a potential pathway for skeletal alteration. More relevant to the parent compound, acid catalysis could promote a Wagner-Meerwein type of rearrangement, especially if a carbocation is formed adjacent to the spiro center. This could potentially lead to an expansion of the five-membered ring and contraction of the seven-membered ring, or vice-versa, to relieve ring strain, although spiro[4.6] systems are not considered highly strained.

Reaction Type Reagents and Conditions Potential Product(s) Notes
Acid-Catalyzed RearrangementStrong acid (e.g., H₂SO₄, TsOH), heatIsomeric spirocyclic alkenes, ring-expanded/contracted productsFormation of a carbocation at C2 or C9 could initiate the rearrangement.
Oxidative RearrangementOxidation (e.g., PCC) followed by acid treatment of a derived diolSpirocyclic ketones with altered ring sizesA multi-step sequence to induce a pinacol-like rearrangement.

Modifications and Derivatizations at the Spiro Junction

Direct functionalization of the quaternary spiro carbon is challenging due to its steric hindrance and lack of reactive handles. However, reactions proceeding through radical intermediates could potentially lead to substitution at this position. For example, radical-initiated halogenation might result in the formation of a halogenated spiro-compound, albeit likely in low yield due to the preference for allylic halogenation.

A more feasible approach to modify the spiro junction would involve a multi-step sequence starting from a related precursor, such as a spiro-ketone. The synthesis of spiro compounds often involves the dialkylation of a ketone, and this principle could be applied in reverse to cleave and reform the spirocycle with different ring sizes or functionalities.

Reactivity of the Undec-8-ene Moiety

The double bond in the seven-membered ring is a key site for a variety of chemical transformations, including electrophilic additions and catalytic reactions.

Electrophilic Additions to the Double Bond

The double bond of this compound is susceptible to attack by electrophiles. libretexts.orgucalgary.calibretexts.org The regioselectivity of these additions will be governed by the stability of the resulting carbocationic intermediate. Attack of an electrophile (E⁺) on the double bond can lead to a carbocation at either C8 or C9. The proximity of the alcohol group could influence the reaction through intramolecular participation.

Common electrophilic additions include halogenation, hydrohalogenation, and hydration. For instance, reaction with bromine (Br₂) would likely proceed through a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond. youtube.com Hydrohalogenation with an acid like HBr would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond to form a more stable secondary carbocation, which is then attacked by the bromide ion.

Reaction Type Reagent Major Product Key Features
HalogenationBr₂ in CCl₄8,9-Dibromospiro[4.6]undecan-2-methanolanti-addition via a bromonium ion intermediate.
HydrohalogenationHBr9-Bromospiro[4.6]undecan-2-methanolFollows Markovnikov's rule.
HydrationH₂O, H₂SO₄ (cat.)Spiro[4.6]undecane-2,9-diolAcid-catalyzed addition of water.
Epoxidationm-CPBA8,9-Epoxyspiro[4.6]undecan-2-methanolFormation of an epoxide ring.

Catalytic Transformations of the Alkene Functionality

The alkene functionality can undergo a range of catalytic transformations, providing access to a variety of saturated and functionalized derivatives. Catalytic hydrogenation is a fundamental reaction that would reduce the double bond to yield Spiro[4.6]undecane-2-methanol. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures, though in this intramolecularly, it would not be applicable unless another tethered alkene is present. However, cross-metathesis with other alkenes in the presence of a Grubbs-type catalyst could be used to introduce new functional groups at the double bond.

Reaction Type Catalyst and Reagents Product Notes
Catalytic HydrogenationH₂, Pd/C or PtO₂Spiro[4.6]undecane-2-methanolSaturation of the carbon-carbon double bond.
DihydroxylationOsO₄ (cat.), NMOSpiro[4.6]undecane-2,8,9-triolsyn-dihydroxylation of the double bond.
Wacker OxidationPdCl₂ (cat.), CuCl₂, O₂9-Oxospiro[4.6]undecan-2-methanolOxidation of the alkene to a ketone.

Transformations of the 2-Methanol Functional Group

The primary alcohol group at the C2 position of the cyclopentane ring is a versatile handle for a wide array of functional group interconversions.

Standard oxidation reactions can convert the primary alcohol into an aldehyde or a carboxylic acid. For example, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, Spiro[4.6]undec-8-ene-2-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the carboxylic acid, Spiro[4.6]undec-8-ene-2-carboxylic acid.

The alcohol can also be converted into a better leaving group, such as a tosylate or a mesylate, by reaction with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270). These derivatives are then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

Furthermore, the alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Etherification, for instance, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, would yield the corresponding ether.

Reaction Type Reagents Product
Oxidation to AldehydePyridinium chlorochromate (PCC)Spiro[4.6]undec-8-ene-2-carbaldehyde
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄)Spiro[4.e6]undec-8-ene-2-carboxylic acid
EsterificationAcetic anhydride, pyridineSpiro[4.6]undec-8-en-2-ylmethyl acetate
Etherification1. NaH, 2. CH₃I2-(Methoxymethyl)spiro[4.6]undec-8-ene
TosylationToluenesulfonyl chloride (TsCl), pyridineSpiro[4.6]undec-8-en-2-ylmethyl tosylate

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary allylic alcohol of this compound can be selectively oxidized to either the corresponding α,β-unsaturated aldehyde, Spiro[4.6]undec-8-ene-2-carbaldehyde, or further to the carboxylic acid, Spiro[4.6]undec-8-ene-2-carboxylic acid. The choice of oxidant and reaction conditions is crucial in determining the final product.

For the selective oxidation to the aldehyde, a variety of mild oxidizing agents can be employed. sltchemicals.com Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). sltchemicals.com This method is known for its high selectivity for the oxidation of primary allylic alcohols to α,β-unsaturated aldehydes without significant over-oxidation to the carboxylic acid. sltchemicals.com Other reagents, such as manganese dioxide (MnO₂), are also highly effective for the oxidation of allylic alcohols.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents or by a two-step procedure. The Jones reagent (CrO₃ in aqueous acetone) is capable of oxidizing primary alcohols to carboxylic acids, although care must be taken to avoid potential side reactions with the double bond. organic-chemistry.org A more controlled approach involves the initial oxidation to the aldehyde, followed by a subsequent oxidation using reagents like sodium chlorite (B76162) (NaClO₂) under buffered conditions, often referred to as the Lindgren oxidation. rsc.org This two-step sequence generally provides higher yields and better selectivity for the carboxylic acid. rsc.org

Table 1: Representative Oxidation Reactions of Allylic Alcohols

Starting Material Reagent/Conditions Product Yield (%) Reference
Cinnamyl alcohol Jones reagent (CrO₃, H₂SO₄, acetone) Cinnamaldehyde 84 organic-chemistry.org
Geraniol Jones reagent (CrO₃, H₂SO₄, acetone) Geranial 91 organic-chemistry.org
Benzyl alcohol Jones reagent (CrO₃, H₂SO₄, acetone) Benzaldehyde 76 organic-chemistry.org
Allylic Alcohols aq. H₂O₂, Pt black α,β-Unsaturated Carbonyls High rsc.org
Allylic Alcohols PCC, CH₂Cl₂ α,β-Unsaturated Aldehydes High sltchemicals.com
Allylic Alcohols Cu catalyst, O₂, then NaClO₂ Carboxylic Acids - rsc.org

Ether and Ester Formation via Hydroxyl Group Derivatization

The hydroxyl group of this compound is a prime site for derivatization to form ethers and esters. These reactions are fundamental for introducing a wide range of functional groups and for the synthesis of more complex molecules.

Ether Formation:

Etherification can be achieved through various methods, most commonly via a Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The choice of base and solvent is critical to ensure efficient conversion and to minimize side reactions.

Ester Formation:

Esterification of this compound can be accomplished through several well-established protocols. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.uk However, to avoid the harsh acidic conditions that could potentially affect the double bond, milder methods are often preferred.

The use of acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a more reactive system for ester formation at lower temperatures. chemguide.co.uk Additionally, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the alcohol and a carboxylic acid under mild conditions.

Enzymatic methods, employing lipases for transesterification, offer a highly selective and environmentally benign alternative for the synthesis of esters from allylic alcohols. mdpi.com

Table 2: Common Methods for Ether and Ester Formation from Alcohols

Reaction Reagents Product Type General Comments Reference

Nucleophilic Substitution Reactions and Further Functionalization

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. These reactions allow for the introduction of a variety of nucleophiles at the C-2 position.

Upon conversion to a suitable leaving group (e.g., by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate), the molecule becomes susceptible to attack by a range of nucleophiles. These can include halides, cyanide, azide, and various carbon nucleophiles.

It is important to consider the possibility of both direct (SN2) and allylic (SN2') substitution pathways. In an SN2' reaction, the nucleophile attacks the double bond, leading to a rearranged product. The regioselectivity of the substitution can often be controlled by the choice of nucleophile, solvent, and the presence of catalysts. For instance, organocuprates are known to favor SN2' addition to allylic substrates.

Further functionalization of the double bond itself, through reactions such as epoxidation, dihydroxylation, or hydrogenation, can also be explored to generate a diverse array of spirocyclic compounds.

Table 3: Potential Nucleophilic Substitution and Functionalization Reactions

Reaction Type Reagents/Conditions Resulting Functional Group
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine Tosylate (-OTs)
Halogenation PBr₃ or SOCl₂ Alkyl bromide or chloride
SN2 Substitution Nucleophile (e.g., CN⁻, N₃⁻, R₂NH) on the tosylate/halide Nitrile, Azide, Amine, etc.
SN2' Substitution Organocuprate (R₂CuLi) on the tosylate/halide Rearranged allylic product
Epoxidation m-CPBA or other peroxy acids Epoxide
Dihydroxylation OsO₄ (catalytic), NMO Diol
Hydrogenation H₂, Pd/C Saturated alcohol

Advanced Spectroscopic and Analytical Characterization of Spiro 4.6 Undec 8 Ene 2 Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. For Spiro[4.6]undec-8-ene-2-methanol, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would be required for a full structural assignment.

Given the absence of publicly available, specific NMR data for this compound, the expected chemical shifts can be predicted based on the analysis of its structural fragments: a spiro[4.6]undecane skeleton, a cycloheptene (B1346976) ring, and a methanol-substituted cyclopentane (B165970) ring. The spirocyclic nature of the molecule, where two rings share a single carbon atom, introduces a unique stereochemical environment that influences the magnetic shielding of nearby nuclei. youtube.com

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals. The two olefinic protons on the cycloheptene ring (at C8 and C9) would likely appear in the downfield region, typically between 5.5 and 6.0 ppm. The protons of the CH₂OH group would also be distinct: the methylene (B1212753) protons adjacent to the hydroxyl group would likely resonate around 3.5-3.8 ppm, and the hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The remaining aliphatic protons on the cyclopentane and cycloheptene rings would produce a series of overlapping multiplets in the upfield region, generally between 1.0 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eleven distinct signals would be anticipated in the broadband-decoupled spectrum. The spiro carbon atom (C5) would be a quaternary carbon and is expected to have a characteristic chemical shift. The olefinic carbons (C8 and C9) would resonate in the typical alkene region of approximately 120-140 ppm. The carbon bearing the methanol (B129727) group (C2) and the methanol carbon itself would also have distinct chemical shifts. For a related analogue, 1,4-Dimethylspiro[4.6]undecane-1,2-diol, a molecular weight of 212.177630011 u has been computed. spectrabase.com

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom(s) Expected Chemical Shift (ppm) Notes
C=C 120-140 Olefinic carbons in the cycloheptene ring
CH₂OH 60-70 Carbon of the primary alcohol
Spiro C 40-50 Quaternary spiro carbon

Note: The data in this table is predictive and based on general values for similar functional groups and carbon environments.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₂H₂₀O), the calculated exact mass would be a key piece of data for its identification. LC-HRMS has been successfully used to identify metabolites in various extracts, including those containing spiro compounds. mdpi.comnih.gov The combination of liquid chromatography with HRMS allows for the separation of complex mixtures and the subsequent identification of individual components. researchgate.netnih.gov

In addition to providing the molecular formula, the fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of a water molecule (M-18) from the alcohol, the loss of the CH₂OH group (M-31), and retro-Diels-Alder reactions or other ring-opening fragmentations of the cycloheptene and cyclopentane rings. Analysis of these fragmentation patterns would help to confirm the connectivity of the molecule.

Expected HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₂H₂₀O
Calculated Exact Mass 180.1514

Note: The data in this table is calculated based on the chemical formula and predicted fragmentation behavior.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its alcohol and alkene functionalities.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. A strong band corresponding to the C-O stretching vibration would also be expected around 1050-1150 cm⁻¹.

The presence of the double bond in the cycloheptene ring would give rise to a C=C stretching absorption at approximately 1640-1680 cm⁻¹. docbrown.info The C-H stretching vibrations of the vinyl protons would appear at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The C-H stretching vibrations of the saturated aliphatic portions of the molecule would be observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. pressbooks.pub The infrared spectra of related cyclic hydrocarbons like cyclopentene (B43876) and cyclohexene (B86901) show characteristic bands that can be used for comparison. nist.gov For cyclohexene, C-H stretching vibrations are observed between 3100 and 2950 cm⁻¹. docbrown.info

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (alcohol) 3200-3600 Broad, Strong
C-H (alkene) 3010-3100 Medium
C-H (alkane) 2850-2960 Strong
C=C (alkene) 1640-1680 Medium

Note: The data in this table is based on typical IR absorption frequencies for the indicated functional groups. nist.gov

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unambiguously determine its complete molecular structure. This would include the relative stereochemistry of the chiral centers and the conformation of the five- and seven-membered rings. While no specific crystal structure for this compound is publicly available, this technique remains the gold standard for absolute structural proof.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

This compound possesses multiple chiral centers, including the spiro carbon, making it a chiral molecule that can exist as enantiomers and diastereomers. youtube.comyale.edu Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for investigating the stereochemistry of chiral molecules. saschirality.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. cas.cz The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For this compound, the electronic transitions of the double bond in the cycloheptene ring would be the primary chromophore responsible for the ECD signal in the UV region.

By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the molecule can be determined. nih.gov This approach has become a standard method for assigning the absolute stereochemistry of natural products and other chiral compounds. The application of ECD would be crucial for establishing the absolute configuration of the stereocenters in a sample of this compound.

Structure Activity Relationship Sar Studies of Spiro 4.6 Undec 8 Ene 2 Methanol Analogues in Chemical Biology Research

Influence of Spiro[4.6]undecane Core Modifications on Biological Probe Activity

The spiro[4.6]undecane core, consisting of a cyclopentane (B165970) ring fused to a cycloheptane (B1346806) ring at a single carbon atom, provides a unique and rigid scaffold. Modifications to this core can significantly impact the compound's steric bulk, lipophilicity, and conformational flexibility, thereby influencing its interaction with biological targets.

Key modifications to the spiro[4.6]undecane core and their potential effects on biological activity include:

Ring Size Variation: Altering the size of either the cyclopentane or cycloheptane ring would fundamentally change the geometry of the molecule. For instance, creating a spiro[4.5]decane or a spiro[5.6]dodecane system would alter the bond angles and the spatial projection of the substituents. Such changes can be critical for fitting into a specific binding pocket of a protein.

Introduction of Heteroatoms: Replacing a carbon atom within the spirocyclic framework with a heteroatom, such as oxygen or nitrogen, can introduce hydrogen bond donor or acceptor sites. This can lead to new or enhanced interactions with a biological target, potentially increasing potency and selectivity. For example, the synthesis of spirocyclic aminolactones from cyclic carboxaldehydes has been explored, demonstrating the feasibility of incorporating heteroatoms into such scaffolds. researchgate.net

Table 1: Illustrative Core Modifications and Their Predicted Impact

Modification of Spiro[4.6]undecane CorePredicted Effect on Physicochemical PropertiesPotential Impact on Biological Probe Activity
Replacement of cyclopentane with cyclobutaneIncreased ring strain, altered bond anglesMay improve binding to specific targets by adopting a more constrained conformation.
Replacement of cycloheptane with cyclohexaneReduced conformational flexibility of the larger ringCould lead to a more defined orientation of substituents, potentially enhancing selectivity.
Introduction of an oxygen atom in the cyclopentane ring (oxaspiro[4.6]undecane)Increased polarity, potential for hydrogen bondingMay improve aqueous solubility and introduce new interactions with the biological target.
Introduction of a nitrogen atom in the cycloheptane ring (azaspiro[4.6]undecane)Increased polarity, potential for hydrogen bonding and salt bridge formationCan significantly alter the pharmacokinetic profile and introduce strong, specific interactions.

Role of the Alkene Moiety in Molecular Recognition and Biological Target Engagement

The presence of an alkene moiety in the cycloheptene (B1346976) ring of Spiro[4.6]undec-8-ene-2-methanol is a key structural feature that can play a significant role in its biological activity. The double bond introduces a region of planarity and electron density, which can be crucial for molecular recognition.

The alkene can participate in several types of interactions with a biological target:

C-H/π Interactions: The hydrogen atoms on the carbons adjacent to the double bond can interact with the electron-rich π-system of aromatic residues in the target.

Reactive Handle for Covalent Modification: In some cases, the alkene can act as a reactive handle for covalent modification of the target, leading to irreversible inhibition. The reactivity of the alkene can be tuned by the surrounding chemical environment. For instance, strained spirocyclic alkenes have been designed for rapid bioorthogonal protein labeling. acs.orgnih.gov

Impact of the 2-Methanol Group and its Derivatizations on Molecular Interactions

The 2-methanol group is a critical functional group that can significantly influence the biological activity of this compound. As a primary alcohol, it can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with polar residues in a binding site.

Derivatization of the 2-methanol group is a common strategy in medicinal chemistry to probe the chemical space around this position and to optimize the compound's properties. Common derivatizations and their potential impacts include:

Esterification: Converting the alcohol to an ester can modulate the compound's lipophilicity and metabolic stability. The nature of the ester group (e.g., acetate, benzoate) can be varied to fine-tune these properties.

Etherification: Formation of an ether linkage can also alter lipophilicity and remove the hydrogen bond donating capability of the alcohol.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new functional groups with different electronic and steric properties, which can lead to altered binding interactions.

Replacement with other functional groups: The hydroxyl group can be replaced with other functionalities, such as an amine or a thiol, to explore different types of interactions with the target. The derivatization of hydroxyl functional groups is a well-established method to enhance analytical signals and can be applied to modify biological activity. nih.gov

Table 2: Illustrative Derivatizations of the 2-Methanol Group and Their Potential Effects

Derivatization of 2-Methanol GroupResulting Functional GroupPotential Change in Molecular Interactions
AcetylationEsterIncreased lipophilicity, potential for steric hindrance, loss of H-bond donor capability.
MethylationEtherIncreased lipophilicity, loss of H-bond donor capability, can act as an H-bond acceptor.
OxidationAldehydeCan act as an H-bond acceptor, potential for covalent bond formation with nucleophiles.
OxidationCarboxylic AcidCan act as an H-bond donor and acceptor, potential for ionic interactions.
AminationAmineCan act as an H-bond donor and acceptor, potential for ionic interactions.

Bioisosteric Replacements and Their Effects on Ligand-Target Interactions within the Spiro[4.6]undecane Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govpatsnap.com In the context of the spiro[4.6]undecane scaffold, bioisosteric replacements can be applied to various parts of the molecule.

Replacement of the Alkene: The double bond could be replaced with a cyclopropane (B1198618) ring, which mimics the rigidity and steric bulk of the alkene but has a different electronic character. Alternatively, an epoxide could be introduced, which would add polarity and hydrogen bond accepting capabilities.

Bioisosteres for the Methanol (B129727) Group: The hydroxyl group of the methanol substituent could be replaced with a thiol (SH), an amine (NH2), or a methyl group (CH3). These replacements would alter the hydrogen bonding capacity and polarity of this part of the molecule.

Scaffold Hopping: A more drastic approach is "scaffold hopping," where the entire spiro[4.6]undecane core is replaced with a different scaffold that maintains a similar spatial arrangement of the key functional groups. scispace.comresearchgate.net This can lead to the discovery of novel chemical series with improved properties.

Table 3: Common Bioisosteric Replacements for Functional Moieties in this compound

Original MoietyBioisosteric ReplacementRationale for Replacement
Alkene (C=C)CyclopropaneMimics rigidity and steric bulk, alters electronics.
Alkene (C=C)EpoxideIntroduces polarity and H-bond acceptor capability.
Hydroxyl (-OH)Thiol (-SH)Similar size, but different acidity and H-bonding properties.
Hydroxyl (-OH)Amine (-NH2)Introduces basicity and different H-bonding pattern.
Hydroxyl (-OH)Fluorine (-F)Similar size, but acts as a weak H-bond acceptor and can block metabolism. acs.org

Development of Research Probes and Tool Compounds Based on the this compound Motif

The this compound motif, with its defined three-dimensional structure and multiple points for functionalization, is a promising starting point for the development of research probes and tool compounds. These specialized molecules are designed to study biological systems by, for example, visualizing a target protein in a cell or by selectively inhibiting a specific enzyme.

To transform a bioactive compound into a research probe, several modifications are typically necessary:

Introduction of a Reporter Group: A fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope can be attached to the molecule to enable its detection and visualization. The 2-methanol group or a suitable position on the spirocyclic core could be used as an attachment point for such a reporter.

Introduction of a Photo-crosslinking Group: To identify the binding partners of the compound, a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide, can be incorporated. Upon irradiation with UV light, this group will form a covalent bond with the target protein, allowing for its subsequent identification.

Affinity Chromatography: The compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This can be used to purify the target protein from a complex biological sample.

The development of such tool compounds based on the this compound scaffold would be a valuable endeavor to elucidate its mechanism of action and to identify its biological targets.

Future Directions and Emerging Research Avenues for Spiro 4.6 Undec 8 Ene 2 Methanol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex spirocyclic frameworks remains a significant challenge for organic chemists. mdpi.comnih.gov Future research on Spiro[4.6]undec-8-ene-2-methanol will likely prioritize the development of more efficient, scalable, and environmentally benign synthetic routes. Current methodologies often require multi-step sequences, which can be inefficient and generate significant waste.

Emerging strategies that could be applied to this specific scaffold include:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. rsc.org Developing an organocatalytic cascade reaction, perhaps a Michael-Michael-Aldol sequence, could enable the enantioselective construction of the spiro[4.6]undecane core in a single pot with high stereocontrol. rsc.org

Domino and Multicomponent Reactions: Designing a reaction sequence where multiple bonds are formed in a single operation from simple starting materials would drastically improve synthetic efficiency. mdpi.comnih.gov A potential domino reaction for this target could involve a Knoevenagel condensation followed by an intramolecular cyclization.

Green Chemistry Approaches: The principles of green chemistry are becoming increasingly important in chemical synthesis. nih.govnih.gov Future syntheses will likely explore the use of safer solvents (e.g., water or ethanol), microwave-assisted reactions to reduce reaction times and energy consumption, and catalysts that are recyclable and non-toxic, such as ionic liquids. mdpi.comnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting key steps of the synthesis of this compound to a flow process could enable safer handling of reactive intermediates and facilitate large-scale production for further studies.

Table 1: Comparison of Potential Synthetic Strategies for this compound
MethodologyPotential AdvantagesKey ChallengesRelevant Research Principle
Organocatalytic CascadeHigh enantioselectivity, reduced metal contamination, milder reaction conditions.Catalyst design and optimization for the specific substrate.Asymmetric synthesis of spirooxindoles. rsc.org
Microwave-Assisted Domino ReactionRapid reaction times, improved yields, energy efficiency.Scale-up limitations, potential for localized overheating.Green synthesis of spiro compounds using microwave irradiation. mdpi.comnih.gov
Flow Chemistry SynthesisEnhanced safety, precise control of reaction parameters, ease of scale-up.High initial equipment cost, potential for channel clogging.General advantages of continuous flow processing.

Exploration of Diverse Functionalizations for Expanded Chemical Space Exploration

A key driver for the interest in spirocycles is their ability to explore three-dimensional chemical space, which is critical for developing novel therapeutics. sigmaaldrich.comnih.gov this compound is an ideal starting point for creating a library of diverse analogs. The existing alcohol and alkene functionalities serve as launchpads for a wide array of chemical transformations.

Future research will focus on systematically modifying these functional groups to create a library of derivatives with varied properties:

Alkene Modifications: The double bond in the seven-membered ring is ripe for functionalization. Reactions such as epoxidation, dihydroxylation, ozonolysis, or various cycloadditions can introduce new stereocenters and functional groups, dramatically altering the molecule's shape and polarity.

Hydroxyl Group Derivatization: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and amines. These transformations allow for the introduction of different pharmacophoric elements and points for bioconjugation. spirochem.com

C-H Functionalization: A more advanced strategy involves the selective activation and functionalization of otherwise unreactive C-H bonds on the carbocyclic scaffold. This powerful technique could be used to install substituents at various positions, providing access to previously unreachable analogs.

The goal of this exploration is to generate a collection of compounds that systematically vary in shape, polarity, and hydrogen bonding capability, creating a rich dataset for structure-activity relationship (SAR) studies. nih.gov

Table 2: Potential Functionalization Strategies for this compound
Functional HandleReaction TypePotential New FunctionalityImpact on Chemical Space
Alkene (C8=C9)Epoxidation/Ring-OpeningDiols, Amino AlcoholsIntroduces polarity and H-bond donors/acceptors.
CycloadditionFused ring systems (e.g., cyclopropanes, pyrazolines)Increases structural complexity and rigidity.
HydroformylationAldehydeAdds a versatile handle for further modification.
Hydroxyl (-CH₂OH)OxidationAldehyde, Carboxylic AcidChanges electronic properties and introduces new reactive sites.
Esterification/EtherificationEsters, Ethers of various sizesModulates lipophilicity and steric bulk.
Mitsunobu ReactionAzides, Amines, ThiolsIntroduces key pharmacophoric groups.

Advanced Mechanistic Studies of Spiro[4.6]undecane Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of the spiro[4.6]undecane framework is crucial for optimizing existing methods and designing new ones. wiley.com While general mechanisms for reactions like cycloadditions or organocatalytic cascades are known, their specific application to this sterically demanding spirocyclic system warrants detailed investigation.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states, predict reaction outcomes, and elucidate the origins of stereoselectivity in key bond-forming reactions. This can help rationalize why certain diastereomers or enantiomers are formed preferentially.

Kinetic Analysis: Detailed kinetic studies of synthetic reactions can provide empirical data to support or refute proposed mechanisms. This includes determining reaction orders, activation energies, and the presence of any kinetic isotope effects.

Intermediate Trapping: Experiments designed to trap and characterize reactive intermediates can provide direct evidence for a proposed reaction pathway. For instance, in a postulated cascade reaction, attempts could be made to isolate or detect the product of the first step before it proceeds to the next.

These studies will not only benefit the chemistry of this compound but also contribute to the broader field of physical organic chemistry and the understanding of complex transformations. mdpi.com

Application as a Core Scaffold for Designing Advanced Chemical Tools in Biological Systems Research

The unique 3D structure of the spiro[4.6]undecane scaffold makes it an attractive core for the development of sophisticated chemical tools to probe biological systems. dndi.orgnih.gov Unlike flat molecules, the well-defined exit vectors of substituents on a spirocyclic core can allow for more precise positioning of functional groups to interact with biological targets. sigmaaldrich.com

Future applications in this area could include:

Fragment-Based Drug Discovery (FBDD): The core scaffold of this compound or its simplified, saturated analog could be used as a novel 3D fragment for screening against protein targets. Its rigidity and defined shape could lead to high-affinity interactions.

Development of Chemical Probes: By attaching reporter groups (e.g., fluorophores, biotin) or photoreactive crosslinkers to the hydroxyl or alkene handles, derivatives of this compound can be converted into chemical probes. spirochem.com These probes could be used to identify new protein targets (target ID) or visualize biological processes in living cells. nih.gov

Scaffolds for PROTACs and Molecular Glues: The field of targeted protein degradation is rapidly expanding. The rigid spirocyclic scaffold could serve as a novel linker or core structure for Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, helping to orient the E3 ligase and the protein of interest for efficient degradation.

The exploration of this compound as a foundational element for chemical biology tools represents a forward-looking research direction that bridges synthetic chemistry with biological discovery. spirochem.comdndi.org

Q & A

Basic Research Questions

Q. How can the molecular structure of Spiro[4.6]undec-8-ene-2-methanol be validated using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : Assign proton (¹H) and carbon (¹³C) signals by comparing experimental data to similar spiro compounds. For example, coupling constants (e.g., 1H-1H and 1H-13C) in spiro[4.4]nonadiene-1,3 were resolved using iterative computational methods and selective decoupling experiments .
  • X-ray Crystallography : Resolve the spirocyclic conformation and stereochemistry. Reference IUPAC naming conventions and spatial arrangements from analogous structures like (1R,4S,5R)-1-methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol .
    • Key Data :
  • Typical spiro compound coupling constants: ~3–5 Hz for vicinal protons in rigid rings .
  • Molecular weight confirmation via mass spectrometry (e.g., C15H24O, MW 220.35 for similar compounds) .

Q. What synthetic routes are optimal for preparing this compound, and how can yields be improved?

  • Methodology :

  • Multi-step Synthesis : Start with cyclization reactions (e.g., acid-catalyzed aldol condensation) to form the spiro core. Use thioglycolic acid or similar reagents for functionalization, as seen in spiro[acenaphthylene-2,2'-thiazolidine] synthesis (yield: 63% after recrystallization) .
  • Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate enantiopure products .
    • Optimization Tips :
  • Monitor reaction progress via TLC (Rf ~0.7 for intermediates) .
  • Adjust solvent polarity and temperature to minimize byproducts.

Advanced Research Questions

Q. How can contradictory NMR spectral data for spiro compounds be resolved, particularly regarding "inner" vs. "outer" alkene proton assignments?

  • Methodology :

  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to distinguish between overlapping signals caused by conformational flexibility .
  • Computational Modeling : Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-predicted values. For example, iterative calculations were used to match observed spiro[4.4]nonadiene-1,3 spectra .
    • Case Study :
  • In spiro[4.4]nonadiene-1,3, high-field "inner" alkene protons exhibited distinct coupling patterns compared to "outer" protons, resolved via selective decoupling .

Q. What strategies are effective for analyzing the thermodynamic stability of this compound under varying experimental conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., boiling point ~330 K at 0.133 bar for spiro[2.4]hepta-4,6-diene) .
  • Calorimetry : Determine enthalpy of formation (ΔfH°gas) via combustion experiments. For example, ΔfH°gas = 238 kJ/mol for spiro[2.4]hepta-4,6-diene .
    • Stability Insights :
  • Spirocyclic strain energy impacts reactivity; compare with non-spiro analogs using computational tools like Gaussian.

Q. How can this compound be integrated into functional materials (e.g., optoelectronics or catalysis)?

  • Methodology :

  • Heterojunction Fabrication : Test charge transport in perovskite/spiro interfaces, as demonstrated in dynamic heterojunction studies (built-in potential: 0.38 V) .
  • Photoluminescence (PL) Studies : Use steady-state and time-resolved PL to assess carrier dynamics at spiro-based interfaces .
    • Application Data :
  • Carrier lifetimes in perovskite/spiro systems: ~10–50 ns under bending stress .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of spiro compounds (e.g., antimicrobial efficacy)?

  • Methodology :

  • Dose-Response Assays : Standardize MIC (minimum inhibitory concentration) tests across bacterial strains. For example, spiro[4.5]dec-2-enes showed activity at 10–100 µg/mL .
  • Control Experiments : Compare with reference antibiotics and validate via replicate studies (n ≥ 3).
    • Troubleshooting :
  • Check stereochemical purity (e.g., enantiomer-specific bioactivity) .

Experimental Design Best Practices

Q. What protocols ensure reproducibility in spiro compound synthesis and characterization?

  • Guidelines :

  • Documentation : Report solvent grades, catalyst loads, and reaction times (e.g., 24–72 hours for cyclization) .
  • Safety : Use fume hoods for volatile intermediates (e.g., tetrahydrofuran) and dispose of waste via certified handlers .
    • Tools :
  • Automated platforms like SPIRO for high-throughput root growth assays (R² = 0.89 vs. manual measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.